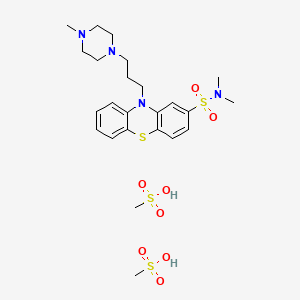
Thioproperazine dimethanesulfonate
Übersicht
Beschreibung
Thioproperazinmesylat ist eine potente neuroleptische Verbindung, die zur Gruppe der Phenothiazine gehört. Sie wird hauptsächlich als Antipsychotikum zur Behandlung von akuter und chronischer Schizophrenie eingesetzt, einschließlich Fällen, die gegenüber gängigeren Neuroleptika refraktär sind. Darüber hinaus wird es zur Behandlung von manischen Syndromen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Thioproperazinmesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Phenothiazinderivaten und deren Reaktivität verwendet.
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und zelluläre Signalwege untersucht.
Medizin: Wird in der klinischen Forschung zur Behandlung von Schizophrenie und manischen Syndromen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Antipsychotika und Formulierungen eingesetzt
Wirkmechanismus
Thioproperazinmesylat wirkt als Antagonist an verschiedenen postsynaptischen Rezeptoren:
Dopaminrezeptoren: Blockiert die Subtypen D1, D2, D3 und D4 und wirkt sich sowohl auf produktive als auch auf unproduktive Symptome der Schizophrenie aus.
Serotoninrezeptoren: Blockiert 5-HT1- und 5-HT2-Rezeptoren, was anxiolytische, antidepressive und antiaggressive Wirkungen hervorruft.
Histaminrezeptoren: Blockiert H1-Rezeptoren, was zu Sedierung und Antiemetika führt.
Alpha-Rezeptoren: Blockiert Alpha1- und Alpha2-Rezeptoren, was zu antisympathomimetischen Wirkungen führt.
Muskarinrezeptoren: Blockiert M1- und M2-Rezeptoren, was zu anticholinergen Symptomen führt
Wirkmechanismus
Target of Action
Thioproperazine dimethanesulfonate primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4) and serotonergic receptors (5-HT1 and 5-HT2) . These receptors play a crucial role in regulating mood and behavior. Dopaminergic receptors are involved in reward, motivation, and motor control, while serotonergic receptors are associated with mood, appetite, and sleep .
Mode of Action
This compound acts as an antagonist on its primary targets . It blocks the activity of dopaminergic and serotonergic receptors, thereby altering the neurotransmission of dopamine and serotonin in the brain . This results in a reduction of symptoms associated with conditions like schizophrenia and manic syndromes .
Biochemical Pathways
These include the regulation of mood, reward, motivation, and motor control (dopaminergic pathways), and mood, appetite, and sleep (serotonergic pathways) .
Pharmacokinetics
These properties significantly impact the drug’s bioavailability, determining how much of the drug reaches its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission within the brain. By blocking dopaminergic and serotonergic receptors, the drug alters the balance of these neurotransmitters, leading to changes in mood and behavior . This can result in a reduction of symptoms in conditions like schizophrenia and manic syndromes .
Biochemische Analyse
Biochemical Properties
Thioproperazine dimethanesulfonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor antagonist, inhibiting the action of dopamine in the brain . This interaction is crucial for its antipsychotic effects. Additionally, this compound has been shown to interact with serotonin receptors, albeit to a lesser extent . These interactions help modulate neurotransmitter activity, contributing to its therapeutic effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s antagonistic action on dopamine receptors leads to reduced dopaminergic activity, which is beneficial in managing symptoms of schizophrenia and manic syndromes . Furthermore, this compound can affect the expression of genes involved in neurotransmitter synthesis and metabolism, thereby modulating overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, particularly the D2 subtype, inhibiting dopamine’s action and reducing its excitatory effects . This binding interaction leads to decreased dopaminergic signaling, which is essential for its antipsychotic properties . Additionally, this compound may inhibit or activate other enzymes involved in neurotransmitter metabolism, further influencing its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively manages symptoms of schizophrenia and manic syndromes without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including extrapyramidal symptoms and neuroleptic malignant syndrome . These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes influence the compound’s pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . Additionally, this compound may accumulate in certain tissues, affecting its localization and therapeutic outcomes .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its therapeutic effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thioproperazinmesylat umfasst mehrere Schlüsselschritte:
Thioetherbildung: Die Reaktion zwischen 2-Aminothiophenol und 4-Chlor-N,N-dimethyl-3-nitrobenzolsulfonamid bildet 4-(2-Aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzolsulfonamid.
Sandmeyer-Reaktion: Dieser Zwischenprodukt wird einer Sandmeyer-Reaktion mit Kupfer(I)-bromid unterzogen, um 4-[(2-Bromphenyl)thio]-N,N'-dimethyl-3-nitrobenzolsulfonamid zu ergeben.
Bechamp-Reduktion: Das Produkt wird dann unter Verwendung der Bechamp-Reduktionsmethode zu 3-Amino-4-[(2-Bromphenyl)thio]-N,N-dimethylbenzolsulfonamid reduziert.
Goldberg-Reaktion: Dieser Schritt vervollständigt die Bildung des Phenothiazinrings, was zu N,N-Dimethyl-10H-phenothiazin-2-sulfonamid führt.
Seitenkettenanlagerung: Schließlich wird die Seitenkette durch eine Sodamid-Reaktion mit 1-(3-Chlorpropyl)-4-methylpiperazin angelagert, was Thioproperazin ergibt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Thioproperazinmesylat folgt ähnlichen Synthesewegen, wird aber für die Großserienfertigung optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungsprozesse, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Thioproperazinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Vergleich Mit ähnlichen Verbindungen
Thioproperazinmesylat ist unter den Phenothiazinderivaten einzigartig aufgrund seines spezifischen Rezeptorprofils und seiner therapeutischen Wirkungen. Ähnliche Verbindungen sind:
Chlorpromazin: Ein weiteres Phenothiazinderivat mit antipsychotischen Eigenschaften, aber einem anderen Rezeptorprofil.
Fluphenazin: Ein Phenothiazinderivat mit längerer Wirkdauer und einem anderen Nebenwirkungsprofil.
Perphenazin: Ähnlich in der Struktur, aber mit unterschiedlichen pharmakologischen Eigenschaften
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Thioproperazine dimethanesulfonate can be achieved through a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Thioproperazine", "Methanesulfonic acid", "Dimethyl sulfate", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Thioproperazine is first reacted with methanesulfonic acid and dimethyl sulfate to form Thioproperazine methanesulfonate.", "Thioproperazine methanesulfonate is then reacted with sodium hydroxide to form Thioproperazine free base.", "Finally, Thioproperazine free base is reacted with dimethyl sulfate to form Thioproperazine dimethanesulfonate.", "All reactions are carried out in ethanol as the solvent." ] } | |
| 2347-80-0 | |
Molekularformel |
C23H34N4O5S3 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
KKBJVNCSGLJPDR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O |
| 2347-80-0 | |
Synonyme |
Majeptil thioproperazine thioproperazine mesylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


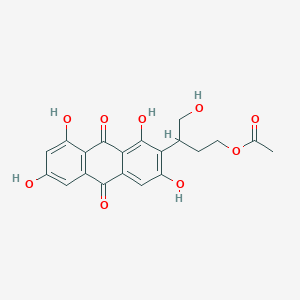
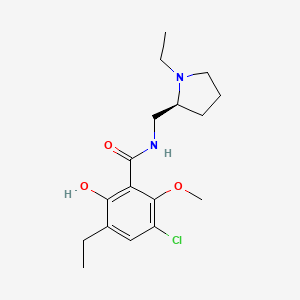

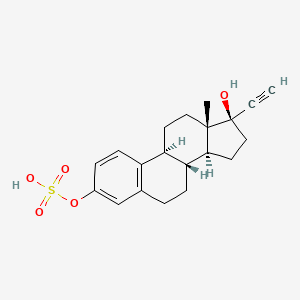
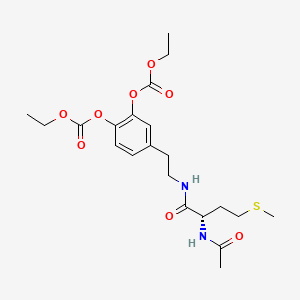
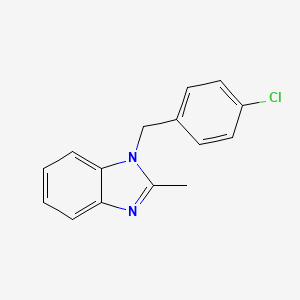
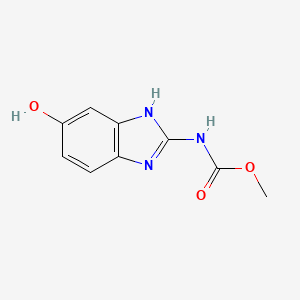
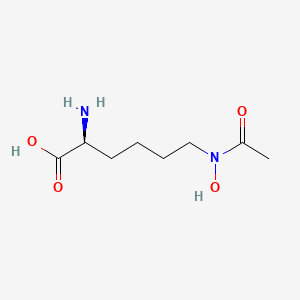
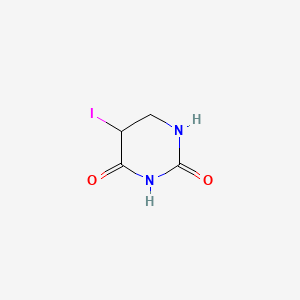
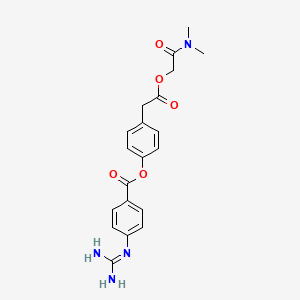
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)


